An In-Depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid (CAS No. 3260-93-3)
An In-Depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid (CAS No. 3260-93-3)
This guide provides a comprehensive technical overview of 3-Chloro-2-methoxybenzoic acid, a key chemical intermediate for professionals in research, development, and manufacturing. From its fundamental properties to detailed, field-tested protocols for its synthesis, purification, and analysis, this document serves as an essential resource for scientists and drug development professionals.
Core Compound Profile
3-Chloro-2-methoxybenzoic acid, registered under CAS number 3260-93-3, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methoxy group on the benzoic acid backbone, makes it a valuable building block in organic synthesis.[1] It is also known by its synonym, 3-Chloro-o-anisic acid.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-2-methoxybenzoic acid is critical for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 3260-93-3 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to off-white or orange to green crystalline powder | [1] |
| Melting Point | 118-123 °C | |
| Solubility | Sparingly soluble in water (0.97 g/L at 25 °C) | [1] |
| Storage Temperature | 2-8°C |
Toxicological and Safety Profile
As with any chemical reagent, a comprehensive understanding of its safety profile is paramount. 3-Chloro-2-methoxybenzoic acid is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[1]
Hazard Statements:
-
H301: Toxic if swallowed.
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn when handling this compound.
Strategic Applications in Research and Development
The unique substitution pattern of 3-Chloro-2-methoxybenzoic acid makes it a versatile intermediate in several key industrial and research sectors.
-
Pharmaceutical Development: This compound is a crucial starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and analgesic drugs.
-
Agrochemical Synthesis: It serves as a precursor in the formulation of herbicides and pesticides, contributing to the development of selective agents that target specific plant growth pathways.
-
Organic Synthesis: Researchers utilize this molecule as a versatile building block for the creation of more complex organic structures in a laboratory setting.
Synthesis of 3-Chloro-2-methoxybenzoic Acid: A Detailed Protocol
The following is a robust, multi-step synthesis protocol for 3-Chloro-2-methoxybenzoic acid, commencing from the readily available starting material, 2-chloro-6-nitrotoluene. This pathway involves a permanganate-mediated oxidation followed by a two-step reduction and diazotization/methoxylation sequence.
Synthesis Workflow
Caption: Synthetic pathway for 3-Chloro-2-methoxybenzoic acid.
Step-by-Step Experimental Procedure
Step 1: Oxidation of 2-Chloro-6-nitrotoluene to 2-Chloro-6-nitrobenzoic acid [2]
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-chloro-6-nitrotoluene (1 equivalent), potassium permanganate (2.65 equivalents), 1 N potassium hydroxide (1.1 equivalents), and water.
-
Heat the mixture to 100°C with vigorous stirring for approximately 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, an additional portion of potassium permanganate (0.35 equivalents) can be added, and heating continued for another 2-3 hours.
-
Cool the reaction mixture to room temperature and remove any unreacted starting material by steam distillation.
-
Filter the hot reaction mixture to remove manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-chloro-6-nitrobenzoic acid.
Step 2: Reduction to 2-Amino-6-chlorobenzoic acid
-
To a solution of 2-chloro-6-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the amino acid.
-
Filter the product, wash with water, and dry to obtain 2-amino-6-chlorobenzoic acid.
Step 3: Diazotization and Methoxylation to 3-Chloro-2-methoxybenzoic acid
-
Suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, heat methanol.
-
Carefully add the cold diazonium salt solution to the hot methanol. Nitrogen gas will be evolved.
-
After the addition is complete, heat the mixture at reflux for a period to ensure complete reaction.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
The residue can then be taken up in an organic solvent and washed with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-Chloro-2-methoxybenzoic acid.
Purification: Recrystallization Protocol
Recrystallization is a highly effective method for purifying solid organic compounds based on differences in solubility.[3][4][5][6]
Recrystallization Workflow
Caption: General workflow for the purification of 3-Chloro-2-methoxybenzoic acid via recrystallization.
Step-by-Step Recrystallization Procedure
-
Place the crude 3-Chloro-2-methoxybenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water, or an ethanol/water mixture) and heat the mixture to boiling to dissolve the solid.[3][5]
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 3-Chloro-2-methoxybenzoic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of aromatic carboxylic acids.[7]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better retention and peak shape.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[8] |
| Gradient | A suitable gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | To elute the compound of interest and any impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 235 nm) | Aromatic compounds typically have strong UV absorbance.[9] |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of carboxylic acids can be challenging due to their polarity and low volatility. Derivatization is often employed to improve chromatographic performance.[10][11]
Derivatization (Esterification):
-
React a small sample of the acid with a derivatizing agent such as diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester.[10]
-
This increases the volatility and thermal stability of the analyte.[10]
| Parameter | Recommended Condition | Rationale |
| Column | A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) | Suitable for the separation of a wide range of organic compounds. |
| Injection Mode | Split/Splitless | To handle different sample concentrations. |
| Oven Program | A temperature gradient (e.g., starting at 50-70°C and ramping to 250-300°C) | To ensure good separation of the derivatized analyte from any impurities. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | To capture the molecular ion and characteristic fragment ions of the derivatized analyte. |
Conclusion
This technical guide has provided a detailed overview of 3-Chloro-2-methoxybenzoic acid (CAS No. 3260-93-3), encompassing its fundamental properties, key applications, and comprehensive protocols for its synthesis, purification, and analysis. The information and procedures outlined herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this important chemical intermediate in their work. Adherence to good laboratory practices and appropriate safety precautions is essential when working with this and all chemical compounds.
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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Extraction and Derivatization of Polar Herbicides for GC-MS Analyses. (2000). Journal of Chromatographic Science, 38(8), 351-358. Retrieved from [Link]
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